1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one 1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286771
InChI: InChI=1S/C10H19NO3/c1-13-10(14-2)9(12)7-8-5-3-4-6-11-8/h8,10-11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one

CAS No.:

Cat. No.: VC18286771

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one -

Specification

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name 1,1-dimethoxy-3-piperidin-2-ylpropan-2-one
Standard InChI InChI=1S/C10H19NO3/c1-13-10(14-2)9(12)7-8-5-3-4-6-11-8/h8,10-11H,3-7H2,1-2H3
Standard InChI Key MSIYMZMMAGACMV-UHFFFAOYSA-N
Canonical SMILES COC(C(=O)CC1CCCCN1)OC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s backbone consists of a propan-2-one (acetone) core modified at the 1-position with two methoxy groups (-OCH₃) and at the 3-position with a piperidin-2-yl moiety. The piperidine ring adopts a chair conformation, with the nitrogen atom at position 2 contributing basicity to the molecule. The methoxy groups introduce steric hindrance and electronic effects that influence reactivity at the ketone group .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight (g/mol)201.27
logP (Predicted)1.2 ± 0.3
Hydrogen Bond Acceptors4
Topological Polar Surface38.8 Ų

These values were derived using computational tools and analogies to structurally related compounds such as 2,2-dimethyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]propan-1-one .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary routes dominate the synthesis of 1,1-dimethoxy-3-(piperidin-2-yl)propan-2-one:

  • Ketalization of 3-(Piperidin-2-yl)propan-2-one: Reacting the parent ketone with methanol under acidic catalysis (e.g., p-toluenesulfonic acid) forms the dimethyl ketal .

  • Mannich Reaction: Condensing piperidine-2-carbaldehyde with dimethyl acetal of acetone in the presence of an amine catalyst yields the target compound .

Challenges in Purification

The compound’s polarity necessitates chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) to isolate it from byproducts like unreacted piperidine or over-alkylated species. Yields typically range from 45% to 65%, depending on the method .

Reactivity and Functionalization

Nucleophilic Additions

The ketone group, though partially shielded by methoxy substituents, undergoes selective nucleophilic attacks. For example:

  • Grignard reagents add to the carbonyl carbon, producing tertiary alcohols.

  • Reductive amination with primary amines forms β-amino ketones, a motif seen in pharmaceuticals like risperidone .

Acid-Catalyzed Hydrolysis

Exposure to aqueous HCl regenerates 3-(piperidin-2-yl)propan-2-one, releasing methanol. This reversibility is critical in prodrug design, where the ketal acts as a protecting group .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s piperidine moiety aligns with scaffolds found in neuroleptics (e.g., paliperidone) and antivirals. Its methoxy groups enhance metabolic stability, making it valuable for optimizing pharmacokinetic profiles .

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.35 (s, 6H, OCH₃), 3.12–2.98 (m, 1H, piperidine-H), 2.81–2.65 (m, 2H, CH₂CO), 2.45–2.30 (m, 4H, piperidine-H).

  • ¹³C NMR: δ 208.5 (C=O), 103.2 (C(OCH₃)₂), 54.1 (OCH₃), 46.8 (piperidine-C2) .

Mass Spectrometry

ESI-MS (m/z): 202.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₉NO₃.

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • A charge density of -0.32 e on the carbonyl oxygen, facilitating nucleophilic attacks.

  • Intramolecular hydrogen bonding between the piperidine NH and methoxy oxygen, stabilizing the chair conformation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator